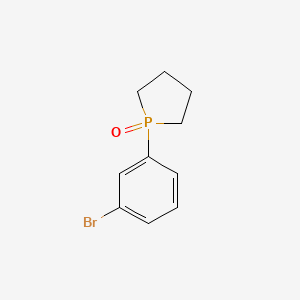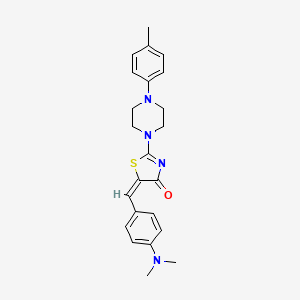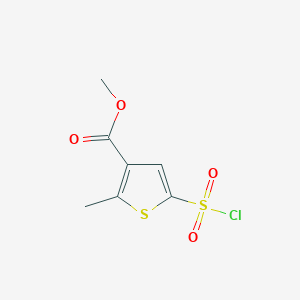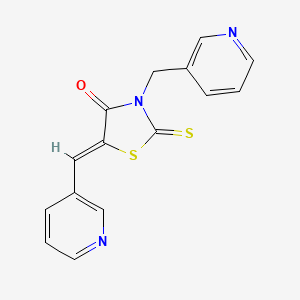![molecular formula C20H28N6O4S B2524687 4-(dimetilsulfamoil)-N-(2-{[2-metil-6-(morfolin-4-il)pirimidin-4-il]amino}etil)benzamida CAS No. 1207019-58-6](/img/structure/B2524687.png)
4-(dimetilsulfamoil)-N-(2-{[2-metil-6-(morfolin-4-il)pirimidin-4-il]amino}etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a dimethylsulfamoyl group and a pyrimidinylaminoethyl side chain, making it a versatile molecule for research and industrial purposes.
Aplicaciones Científicas De Investigación
4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific enzymes or receptors.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the dimethylsulfamoyl group, and the attachment of the pyrimidinylaminoethyl side chain. Common reagents used in these reactions include dimethyl sulfate, morpholine, and various pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various functionalized derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways and cellular processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzamide include:
- 4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(piperidin-4-yl)pyrimidin-4-yl]amino}ethyl)benzamide
- 4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(pyrrolidin-4-yl)pyrimidin-4-yl]amino}ethyl)benzamide
Uniqueness
The uniqueness of 4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzamide lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets and distinct chemical reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O4S/c1-15-23-18(14-19(24-15)26-10-12-30-13-11-26)21-8-9-22-20(27)16-4-6-17(7-5-16)31(28,29)25(2)3/h4-7,14H,8-13H2,1-3H3,(H,22,27)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEQCGLPMYQIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2524609.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2524611.png)
![2-[(4-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2524613.png)

![4-[3-(Trifluoromethoxy)benzoyl]morpholine](/img/structure/B2524617.png)



![2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B2524623.png)

![(2E)-3-(thiophen-2-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2524627.png)
